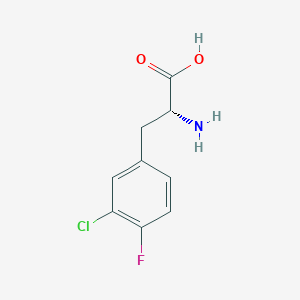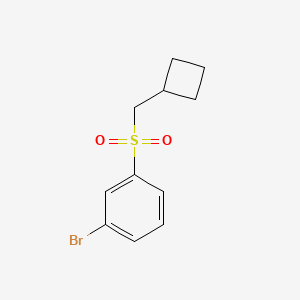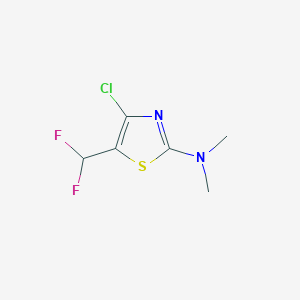
3-Chloro-4-fluoro-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-fluoro-D-phenylalanine: is a synthetic amino acid derivative characterized by the presence of chlorine and fluorine atoms on the phenyl ring of phenylalanine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-fluoro-D-phenylalanine typically involves the introduction of chlorine and fluorine atoms onto the phenylalanine molecule. One common method involves the use of 3-chloro-4-fluoronitrobenzene as a starting material, which undergoes a hydrogenation substitution reaction under the catalysis of 1% platinum on carbon (Pt/C) catalyst. The reaction is carried out at a temperature range of 50-100°C and a hydrogen atmosphere of 0.1-5 MPa . This method yields high purity and selectivity, making it suitable for large-scale production.
Industrial Production Methods: For industrial production, the process involves the reduction of 3-chloro-4-fluoronitrobenzene using metallic iron as a reductive agent in the presence of an electrolyte solution. The reaction is conducted at elevated temperatures (80-90°C) with hydrochloric acid as a catalyst. The resulting product is then purified through organic solvent extraction and distillation to obtain high-purity 3-chloro-4-fluoroaniline .
化学反応の分析
Types of Reactions: 3-Chloro-4-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, as seen in the preparation methods.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pt/C is commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amino derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-chloro-4-fluoro-D-phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique halogenated structure allows for the study of halogen bonding and its effects on molecular interactions .
Biology: In biological research, this compound is used to study the effects of halogenation on amino acid properties and protein interactions. It serves as a model compound for understanding the role of halogenated amino acids in biological systems .
Medicine: Its incorporation into peptides and proteins can enhance their stability and bioavailability, making it valuable for drug development .
Industry: Industrially, this compound is used in the production of fluorinated pharmaceuticals and agrochemicals. Its unique properties make it suitable for the development of new materials with improved performance .
作用機序
The mechanism of action of 3-chloro-4-fluoro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence the compound’s binding affinity and selectivity towards enzymes and receptors. These halogen atoms can form strong electrostatic interactions and hydrogen bonds, affecting the compound’s overall activity and stability .
類似化合物との比較
4-Fluoro-D-phenylalanine: Similar to 3-chloro-4-fluoro-D-phenylalanine but lacks the chlorine atom, affecting its chemical properties and reactivity.
3-Chloro-D-phenylalanine: Contains a chlorine atom but lacks fluorine, resulting in different biological and chemical behaviors.
L-Fmoc-3-fluorophenylalanine: A fluorinated phenylalanine derivative used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in scientific research and industry .
特性
分子式 |
C9H9ClFNO2 |
|---|---|
分子量 |
217.62 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3-chloro-4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChIキー |
ANSQVYFGAKUAFD-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)F |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(19S)-19-ethyl-7,19-dihydroxy-10-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B12071217.png)




![Morpholine, 4-[2-[2-(4-piperidinyl)phenoxy]ethyl]-](/img/structure/B12071242.png)

![2-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}ethan-1-amine](/img/structure/B12071248.png)




